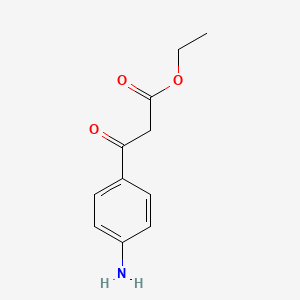

Ethyl 3-(4-aminophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-aminophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNJZROGRIBUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210157 | |

| Record name | Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61252-00-4 | |

| Record name | Ethyl 4-amino-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61252-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-amino-beta-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061252004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Routes to Ethyl 3-(4-aminophenyl)-3-oxopropanoate and its Derivatives

The synthesis of this compound and its analogues can be achieved through several strategic pathways. These routes leverage fundamental organic reactions, which are adapted to construct the target molecule's specific architecture, comprising an ethyl ester, a keto group, and an aminophenyl moiety.

Knoevenagel Condensation and Subsequent Reductive Transformations

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgpurechemistry.orgslideshare.net For the synthesis of precursors to this compound, a common approach involves the condensation of 4-nitrobenzaldehyde (B150856) with a malonic ester, such as diethyl malonate or Meldrum's acid. nih.gov This reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. purechemistry.org A subsequent dehydration step yields an α,β-unsaturated intermediate, specifically a substituted ethylidene malonate. wikipedia.org

To arrive at the target structure, this unsaturated intermediate must undergo reductive transformations. This typically involves the reduction of both the carbon-carbon double bond and the nitro group. Catalytic hydrogenation is an effective method for this, often employing catalysts like palladium on carbon (Pd/C) to simultaneously reduce both functionalities. acs.orgresearchgate.net Alternatively, a two-step reduction can be performed. For instance, selective reduction of the double bond can be achieved, followed by a separate reduction of the nitro group as detailed in section 2.1.4. Tandem, one-pot procedures combining the Knoevenagel condensation with the reduction of the resulting double bond have also been developed, offering a more efficient synthetic route. nih.govresearchgate.net For example, using triethylammonium (B8662869) formate (B1220265) can facilitate a tandem Knoevenagel condensation/alkylidene reduction sequence. nih.gov

Esterification and Amidation Strategies for Compound Assembly

Esterification is a direct and fundamental method for producing this compound, provided the corresponding carboxylic acid, 3-(4-aminophenyl)-3-oxopropanoic acid, is available. This transformation is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. A notable example involves the use of tin(II) chloride (SnCl₂), which can act as a Lewis acid to activate the carboxylic acid towards nucleophilic attack by ethanol, facilitating simultaneous esterification during the reduction of a nitro precursor. nih.gov

Amidation strategies are more relevant to the synthesis of derivatives. Starting from this compound, the amino group can be acylated to form various amides. This is a standard transformation often used to protect the amine or to introduce specific functional groups. researchgate.net For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628). masterorganicchemistry.com Conversely, β-keto amides can be synthesized through the coupling of activated amides with enolizable esters in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.org This approach could be adapted to assemble the core structure of the target molecule's derivatives.

Palladium-Catalyzed Coupling and Cyclization Approaches in Related Systems

Palladium catalysis offers powerful and versatile tools for constructing the carbon framework of β-keto esters and their derivatives. jst.go.jp While not a direct standard route to the unsubstituted target compound, these methods are invaluable for creating substituted analogues.

Heck Reaction: An improved Heck reaction can be used to synthesize α-benzyl-β-keto esters from aryl bromides. organic-chemistry.org This methodology could be conceptually applied by coupling an appropriate aryl bromide with an enolizable β-keto ester.

α-Arylation: Palladium-catalyzed α-arylation of keto ester enolates with aryl bromides provides a direct route to β-aryl α-keto esters. nih.gov This strategy allows for the formation of the bond between the aromatic ring and the carbon atom beta to the ester group.

Decarboxylative Allylation: Palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo various transformations, including allylation, to form new carbon-carbon bonds under neutral conditions. nih.govku.edu

Furthermore, the amino and keto-ester functionalities within the target molecule make it a suitable precursor for palladium-catalyzed cyclization reactions to form complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. researchgate.net

Nitro-Group Reduction Methodologies for Aminoaryl Moiety Formation

The synthesis of this compound frequently begins with its nitro-substituted precursor, Ethyl 3-(4-nitrophenyl)-3-oxopropanoate. The reduction of the aromatic nitro group to an amine is therefore a critical step. numberanalytics.comuts.edu.au A wide array of methods is available for this transformation, offering choices based on selectivity, reaction conditions, and functional group tolerance. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used and often clean method. numberanalytics.com

Palladium on Carbon (Pd/C): H₂ gas with a Pd/C catalyst is highly effective for reducing aromatic nitro groups and is a common industrial method. commonorganicchemistry.comgoogle.com

Raney Nickel: This catalyst is also effective and is sometimes preferred when trying to avoid the dehalogenation of aryl halides. masterorganicchemistry.comcommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another powerful hydrogenation catalyst for this conversion. numberanalytics.comwikipedia.org

Chemical Reduction: These methods use stoichiometric reducing agents and are valuable for their mild conditions and compatibility with other functional groups.

Metal/Acid Combinations: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl), is a classic and robust method. masterorganicchemistry.com

Metal Salts: Tin(II) chloride (SnCl₂) is a mild reducing agent that can selectively reduce a nitro group in the presence of other reducible functionalities, such as esters. nih.govcommonorganicchemistry.com

The following table summarizes common reagents for this key transformation.

| Reagent/Catalyst | Conditions | Selectivity Notes | Reference(s) |

| H₂ / Pd/C | H₂ gas, solvent (e.g., Ethanol) | Highly efficient; may also reduce other unsaturations. | numberanalytics.comcommonorganicchemistry.comgoogle.com |

| H₂ / Raney Ni | H₂ gas, solvent | Good for substrates with halogen substituents. | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / HCl or AcOH | Acidic aqueous solution, heat | Classic, inexpensive, and reliable method. | masterorganicchemistry.comwikipedia.org |

| SnCl₂ / EtOH | Ethanol, often with HCl | Mild conditions, good functional group tolerance. Can also promote esterification. | nih.govcommonorganicchemistry.com |

| Zn / NH₄Cl or AcOH | Aqueous or acidic medium | Mild method for reducing nitro groups. | wikipedia.orgcommonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed solvent system | Useful for selective reductions. | wikipedia.org |

One-Pot Catalytic Decarboxylative Acylation Protocols

Modern synthetic strategies increasingly focus on step-economy and the use of readily available starting materials. Catalytic decarboxylative acylation has emerged as a powerful method for ketone synthesis, bypassing the need for organometallic reagents. rsc.org In this context, a β-keto ester like the target compound could potentially be formed via the coupling of two different carboxylic acid derivatives.

One such approach is the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half-oxyesters react with acyl donors, including carboxylic acids themselves, to yield functionalized β-keto esters. organic-chemistry.org More advanced protocols utilize metallaphotoredox catalysis, for example, combining photoredox and nickel catalysis to achieve decarboxylative acylation of aliphatic acids with activated thioesters under mild conditions. chinesechemsoc.org These methods represent a frontier in ketone synthesis and could be adapted for the construction of aryl alkyl ketones like this compound from p-aminobenzoic acid derivatives and an appropriate C3 carboxylic acid synthon. chinesechemsoc.orgresearchgate.net

Regioselective Synthesis and Stereocontrol in Related Organic Transformations

Regioselectivity: In syntheses starting from substituted benzene (B151609) rings, controlling the position of incoming functional groups is crucial. For instance, in a Friedel-Crafts acylation approach to building the aryl ketone portion, the directing effects of existing substituents on the aromatic ring would dictate the position of acylation. The synthesis of specifically substituted phenyl ketones often relies on using precursors where the substitution pattern is already established, such as reacting a Grignard reagent from a substituted phenyl bromide with an acyl chloride. google.com The development of catalytic methods that allow for highly regioselective arylation or cyclization is an active area of research, with catalysts like Co(II) metalloradicals showing complete regioselectivity in some furan (B31954) syntheses. nih.gov

Stereocontrol: The keto group in this compound can be reduced to a hydroxyl group, creating a stereocenter. Controlling the stereochemistry of this center is a common challenge in organic synthesis. Asymmetric transfer hydrogenation of related β-keto esters using chiral catalysts is a well-established method to produce enantioenriched β-hydroxy esters. rsc.org Biocatalysis, using enzymes such as ketoreductases from microorganisms like Geotrichum candidum, can also achieve highly stereocontrolled reductions of β-keto esters. researchgate.net Furthermore, in reactions involving the formation of the carbon skeleton, such as Michael additions to form related structures, chiral catalysts can be employed to control the stereochemistry of newly formed stereocenters, sometimes in conjunction with crystallization-induced diastereomer transformations to yield a single stereoisomer. nih.gov

Comprehensive Analysis of Chemical Reactivity and Transformations

This compound is a versatile molecule characterized by three primary reactive sites: the aromatic amino group, the ester functional group, and the β-keto-ester moiety. This structure allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of various organic compounds, particularly heterocyclic systems.

Reactions Involving the Aromatic Amino Group (e.g., Oxidation, Acylation, Amidation)

The aromatic amino group (-NH₂) is a key functional group that readily participates in several fundamental organic reactions.

Oxidation: The amino group can be targeted by oxidation processes. For instance, the degradation of Ethyl 4-aminobenzoate, a related compound, has been effectively achieved using a UV-activated persulfate (UV/PDS) process. mdpi.com This method relies on the generation of sulfate (B86663) radicals (SO₄●⁻), which are potent oxidizing agents capable of removing organic contaminants from water. mdpi.com The efficiency of this oxidation is influenced by factors such as pH, with acidic conditions often accelerating the reaction rate due to the higher redox potential of the sulfate radicals. mdpi.com

Acylation and Amidation: The nucleophilic nature of the aromatic amine allows for acylation and amidation reactions. Acylation can be performed using various acylating agents, such as esters, in the presence of a catalyst. Acetic acid has been shown to be an effective catalyst for the N-acylation of amines using ethyl acetate (B1210297) as the acyl source, yielding acetamide products in high yields at temperatures between 80-120 °C. nih.gov This methodology extends to the synthesis of a broad range of amides. nih.gov Furthermore, amidation can be achieved through reactions with carboxylic acids or their derivatives. For example, the synthesis of 2-aminobenzamides has been accomplished by reacting 2-aminobenzaldehydes with amines under UV light, a method that also applies to amino acid derivatives to form N-(2-aminobenzoyl)acetate derivatives. thieme-connect.com

Transformations of the Ester Functional Group (e.g., Hydrolysis, Transesterification, Nucleophilic Substitution)

The ethyl ester group is susceptible to various transformations, most notably hydrolysis and transesterification, which are crucial for modifying the ester functionality.

Hydrolysis: Ester hydrolysis involves cleaving the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orglibretexts.org

Base-promoted hydrolysis (saponification) is an irreversible reaction where the ester is heated with a dilute alkali like sodium hydroxide (B78521). chemguide.co.uklibretexts.org This method is often preferred because the reaction goes to completion, and the resulting carboxylate salt and alcohol are generally easier to separate. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org

Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com It can be performed under either acidic or basic conditions and is typically driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.comlibretexts.org For β-ketoesters, iodine has been shown to be an effective catalyst for transesterification. organic-chemistry.org Various other catalysts, including scandium(III) triflate and silica (B1680970) chloride, have also been employed to facilitate this transformation under mild conditions. organic-chemistry.org For example, the transesterification of ethyl acetate with glycerol (B35011) can be catalyzed by both homogeneous acids (like H₂SO₄) and heterogeneous acid resins (like Amberlyst-15) to produce bio-additives. scielo.br

Nucleophilic Substitution: The ester group can undergo nucleophilic acyl substitution, where the alkoxy group is replaced by a different nucleophile. libretexts.orglibretexts.org This is the fundamental mechanism underlying both hydrolysis and transesterification. libretexts.org The reactivity of the carbonyl carbon towards nucleophiles is a key aspect of the ester's chemistry. libretexts.org

Keto-Enol Tautomerism and its Influence on Reaction Pathways and Selectivity

This compound, as a β-keto ester, exists in a dynamic equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.comyoutube.com This tautomerism is a critical factor that significantly influences its reactivity and the pathways of its reactions. youtube.com

The keto form contains a ketone and an ester, while the enol form features a hydroxyl group and a carbon-carbon double bond. youtube.comkhanacademy.org Generally, the keto form is thermodynamically more stable and predominates for simple aldehydes and ketones. youtube.com However, for β-dicarbonyl compounds like ethyl acetoacetate (B1235776) (a closely related structure), the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a higher proportion of the enol tautomer at equilibrium. masterorganicchemistry.comlibretexts.orgyoutube.com The equilibrium position is also sensitive to the solvent; non-hydrogen-bonding solvents tend to favor the enol form more than hydrogen-bonding solvents. masterorganicchemistry.com

Cyclization Reactions for the Formation of Nitrogen- and Oxygen-Containing Heterocycles

The structure of this compound is ideally suited for serving as a precursor in cyclization reactions to generate a wide array of heterocyclic compounds. Both the β-keto ester moiety and the aromatic amine can participate in ring-forming reactions.

Synthesis of Quinolines: The Gould-Jacobs reaction is a classic method for quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with a derivative of malonic acid, followed by thermal cyclization. mdpi.com A related approach involves reacting anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization in diphenyl ether to form ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates. nih.gov These quinolinones can be further functionalized. mdpi.com

Synthesis of Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govyoutube.com The β-keto ester functionality of this compound can react with hydrazine or substituted hydrazines to form pyrazole (B372694) derivatives. nih.gov The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chim.it

Synthesis of Pyrimidines: Pyrimidines can be constructed by condensing a 1,3-bifunctional three-carbon fragment, such as a β-keto ester, with an N-C-N fragment like an amidine, urea, or guanidine. thieme-connect.debu.edu.eg The reaction of this compound with amidines, for example, can lead to the formation of substituted pyrimidine (B1678525) rings, where the regioselectivity may be influenced by the relative electrophilicity of the two carbonyl groups. researchgate.net

The following table summarizes some cyclization reactions involving β-keto esters to form heterocycles:

| Heterocycle | Co-reactant | General Reaction Type | Reference |

|---|---|---|---|

| Quinoline | Aniline derivative | Condensation and thermal cyclization (e.g., Gould-Jacobs) | mdpi.comnih.gov |

| Pyrazole | Hydrazine derivative | Condensation and cyclization (e.g., Knorr synthesis) | nih.govyoutube.com |

| Pyrimidine | Amidine, Urea, or Guanidine | Condensation and cyclization | thieme-connect.debu.edu.eg |

Derivatization Strategies for Structural Modification and Library Synthesis

The multiple reactive sites on this compound make it an excellent scaffold for creating diverse libraries of compounds through various derivatization strategies.

The aromatic amino group can be a starting point for building complexity. For example, it can be diazotized and coupled to form azo compounds, which can then be used in further condensation reactions to generate Schiff bases. researchgate.net It can also undergo nucleophilic substitution reactions, for instance, reacting with 4-chloroquinoline (B167314) derivatives to produce more complex quinoline-based structures. nih.govnih.gov

The β-keto ester portion is also highly versatile. The Knorr pyrazole synthesis, which involves condensing β-ketonitriles with hydrazines, is a major route for producing aminopyrazoles. chim.it Libraries of pyrazoles can be generated by varying the substituents on both the β-keto ester precursor and the hydrazine. nih.gov Similarly, the synthesis of pyrimidines from β-dicarbonyls and amidines allows for the creation of diverse pyrimidine libraries by altering both reaction partners. bu.edu.egresearchgate.net

These derivatization strategies are fundamental in medicinal chemistry for generating collections of structurally related molecules to be screened for biological activity. For example, libraries of substituted quinolines have been synthesized and evaluated as inhibitors of enzymes like carbonic anhydrase. nih.gov

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3-(4-aminophenyl)-3-oxopropanoate. Through various NMR experiments, it is possible to identify the chemical environment of each proton and carbon atom, establish their connectivity, and investigate the compound's tautomeric nature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethyl group, the methylene (B1212753) bridge, and the aromatic protons of the aminophenyl ring.

The ethyl group protons appear as a typical triplet and quartet pattern. The methyl (CH₃) protons are expected to resonate upfield as a triplet, resulting from coupling with the adjacent methylene (CH₂) protons. In turn, the methylene protons of the ethyl ester will appear as a quartet further downfield due to the influence of the neighboring oxygen atom.

The protons of the methylene group situated between the carbonyl and the ester functionalities are chemically active and are expected to produce a singlet. The aromatic protons on the p-substituted benzene (B151609) ring will present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the amino group will appear at a different chemical shift compared to those ortho to the carbonyl group due to the differing electronic effects of these substituents. The amino (NH₂) group itself will typically produce a broad singlet.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (-OCH₂CH₃ ) | ~1.2-1.4 | Triplet (t) |

| Ethyl (-OCH₂ CH₃) | ~4.1-4.3 | Quartet (q) |

| Methylene (-CO-CH₂ -COO-) | ~3.9-4.1 | Singlet (s) |

| Amino (-NH₂ ) | ~4.0 (broad) | Singlet (s) |

| Aromatic (ortho to -NH₂) | ~6.6-6.8 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and characterization. The chemical shifts are influenced by hybridization and the electronegativity of adjacent atoms. pressbooks.pub

The carbonyl carbons of the ketone and the ester are the most deshielded, appearing furthest downfield in the spectrum (typically 160-200 ppm). pressbooks.pub The aromatic carbons show signals in the 110-150 ppm range, with the carbon attached to the amino group being more shielded (upfield) and the one attached to the carbonyl group being more deshielded (downfield). The carbons of the ethyl group and the central methylene bridge appear in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-OCH₂C H₃) | ~14 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Methylene (-CO-C H₂-COO-) | ~45 |

| Aromatic (C -NH₂) | ~150 |

| Aromatic (C H, ortho to -NH₂) | ~113 |

| Aromatic (C H, ortho to -CO-) | ~131 |

| Aromatic (C -CO-) | ~128 |

| Ester Carbonyl (-C OO-) | ~167 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships within the molecule. For this compound, COSY would show a clear cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal correlations between the adjacent protons on the aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of each carbon atom by linking it to its attached proton(s). For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

Investigation of Tautomeric Forms and Equilibria via NMR

Like many β-ketoesters, this compound can exist in equilibrium between its keto and enol tautomeric forms. asu.edu This keto-enol tautomerism is a dynamic process that can be readily investigated by NMR spectroscopy. missouri.edu

The keto form contains a ketone and an ester group separated by a methylene bridge. The enol form is a conjugated system containing a hydroxyl group, a carbon-carbon double bond, and the ester group. The equilibrium between these two forms is often influenced by the solvent, temperature, and pH. nih.gov

In an NMR spectrum, the presence of both tautomers in solution results in two distinct sets of signals for the protons and carbons involved in the tautomerization. For example, the ¹H NMR spectrum might show a sharp signal for the enolic hydroxyl proton (often >12 ppm) and a signal for the vinylic proton of the enol form, in addition to the signals for the methylene protons of the keto form. rsc.org By integrating the corresponding signals in the ¹H NMR spectrum, the relative ratio of the keto and enol forms, and thus the equilibrium constant (Keq), can be determined under specific conditions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. This allows for the clear determination of the molecular weight.

In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₃NO₃, the exact mass of this compound is 207.08954 Da. Therefore, the expected m/z value for the protonated molecule in a high-resolution mass spectrometry (HRMS) experiment would be 208.09737. The high accuracy of HRMS allows for the confident confirmation of the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecular ion to induce fragmentation and gain further structural information. The fragmentation pattern provides a fingerprint of the molecule, revealing characteristic losses of neutral fragments.

Expected ESI-MS Data for this compound

| Ion | Expected m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 208.0974 | Protonated molecule |

Common fragmentation pathways would likely involve the loss of ethanol (B145695) (46 Da) from the ester, the loss of a water molecule (18 Da), or the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of the 4-aminobenzoyl cation (m/z 120).

Application in Reaction Monitoring and Product Confirmation

Spectroscopic techniques are indispensable tools for real-time monitoring of chemical reactions and for the ultimate confirmation of the formation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in this process. For instance, ¹H NMR spectroscopy can be used to track the disappearance of starting material signals and the appearance of product-specific peaks. The chemical shifts in the ¹H NMR spectrum of the related compound, ethyl 3-oxo-3-phenylpropanoate, show distinct signals for the aromatic protons, the methylene group, and the ethyl ester group, which serve as a reference for monitoring similar transformations. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. While a specific IR spectrum for this compound is not detailed in the provided results, characteristic absorption bands can be predicted based on its functional groups. These would include N-H stretching vibrations for the primary amine, C=O stretching for the ketone and ester groups, and C-O stretching for the ester. For comparison, the IR spectrum of ethyl 3-coumarincarboxylate shows characteristic peaks that can be used as a reference for interpreting the spectrum of similar ester-containing compounds. nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. Although a specific Raman spectrum for this compound was not found, analysis of related compounds like Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate demonstrates the utility of both IR and Raman spectroscopy in providing a complete vibrational analysis. researchgate.net

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 | 2850-3000 |

| C=O (Ketone) | Stretch | 1680-1700 | 1680-1700 |

| C=O (Ester) | Stretch | 1735-1750 | 1735-1750 |

| C=C (Aromatic) | Stretch | 1450-1600 | 1450-1600 |

| C-N (Amine) | Stretch | 1250-1350 | 1250-1350 |

| C-O (Ester) | Stretch | 1000-1300 | 1000-1300 |

Note: The data in this table is predictive and based on typical frequency ranges for the listed functional groups.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and, in the case of chiral molecules, the determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. pensoft.net It is particularly valuable for assessing the purity of this compound by separating it from any starting materials, byproducts, or degradation products. bldpharm.comsigmaaldrich.com The enantiomeric excess of chiral compounds, which is a measure of the purity of one enantiomer over the other, can also be determined using chiral HPLC columns. nih.govwikipedia.org The development of specific HPLC methods often involves optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve effective separation. google.com

Table 2: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Chiral AD-H | C18 reverse-phase |

| Mobile Phase | Hexane/Isopropanol (B130326) | Acetonitrile/Water |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | UV at 280 nm |

| Application | Enantiomeric Excess | Purity Assessment |

Note: This table provides example conditions and is not specific to this compound.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. ccsknowledge.com For less volatile compounds like this compound, derivatization may be necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govmdpi.com GC is highly effective for purity assessment and can be coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for quantification and identification of components. bre.comresearchgate.net The choice of the GC column's stationary phase is critical for achieving good separation of the analytes. bre.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its energy, electron distribution, and other key properties.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For Ethyl 3-(4-aminophenyl)-3-oxopropanoate, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. cabidigitallibrary.org This analysis also predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively. Time-dependent DFT (TD-DFT) calculations could further predict the molecule's UV-visible absorption spectra, corresponding to electronic transitions from occupied to unoccupied orbitals. materialsciencejournal.org

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. libretexts.orguni-muenchen.de It illustrates regions that are electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral (green). wolfram.comresearchgate.net For this compound, an MEP map would identify the sites most susceptible to electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl and ester groups, along with the nitrogen of the amino group, would likely be regions of negative potential, attractive to electrophiles. Conversely, the hydrogen atoms of the amino group and parts of the aromatic ring would likely show positive potential, indicating sites for nucleophilic interaction. researchgate.net

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme (receptor).

Ligand-Target Binding Affinity and Selectivity Predictions

Molecular docking simulations would place the optimized structure of this compound into the active site of a target protein to predict its preferred binding orientation and affinity. ekb.eg The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) score typically indicates a more favorable interaction. researchgate.net These studies could hypothetically explore the interaction of this compound with various enzymes, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. Such predictions are instrumental in the early stages of drug discovery for identifying potential lead compounds. nih.gov

Structure-Based Drug Design and Virtual Screening Methodologies

In a hypothetical application, this compound could be utilized as a fragment or lead compound in structure-based drug design. This process typically involves using the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity.

Virtual screening is a computational technique that would involve docking a library of compounds, which could include this compound and its derivatives, against a target protein. The goal would be to identify potential "hits" that exhibit favorable binding energies and interaction patterns within the target's active site. However, no published studies have documented the use of this specific compound in such a screening campaign.

Conformational Analysis and Intramolecular Interactions

A conformational analysis of this compound would involve computational methods, such as Density Functional Theory (DFT), to determine the molecule's most stable three-dimensional shapes. This analysis would identify low-energy conformers by calculating the potential energy as a function of the rotation around its single bonds. Key aspects would include the orientation of the ethyl ester group relative to the keto group and the aminophenyl ring.

Furthermore, an investigation into its intramolecular interactions would reveal non-covalent forces, such as hydrogen bonds or van der Waals interactions, that stabilize its preferred conformations. For instance, a hydrogen bond could potentially form between the amino group's hydrogen and the keto or ester oxygen atoms. No specific studies detailing these parameters for this compound have been found.

Applications in Medicinal Chemistry and Biological Research

Strategic Use as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of multiple reactive sites within the molecule allows Ethyl 3-(4-aminophenyl)-3-oxopropanoate to be employed in a variety of cyclization and condensation reactions, serving as a key building block for diverse pharmaceutical candidates.

While direct synthesis of anticancer agents from this compound is not extensively documented in available literature, its derivatives are utilized in this capacity. For instance, the N-acetylated form, ethyl 3-(4-acetamidophenyl)-3-oxopropanoate , serves as a key precursor in the synthesis of selective inhibitors for Sirtuin 2 (SIRT2), a protein deacetylase. nih.gov Dysregulation of sirtuins has been observed in various cancers, and specific SIRT2 inhibitors have demonstrated significant antitumor activity. nih.gov These inhibitors can affect cancer cell proliferation, apoptosis, and survival. nih.gov Research into novel 2-(4-aminophenyl)benzothiazoles has also revealed potent and highly selective antitumor properties, with some agents inducing cytochrome P450 1A1, which is involved in their metabolic activation. google.com

Table 1: SIRT2 Inhibition Data for a Derivative Precursor

| Derivative Precursor | Target Enzyme | Biological Activity |

| Ethyl 3-(4-acetamidophenyl)-3-oxopropanoate | SIRT2 | Serves as a starting material for the synthesis of selective SIRT2 inhibitors used in B-cell lymphoma research. nih.gov |

A review of the scientific literature did not yield specific examples of this compound being directly used as a building block for the synthesis of antimicrobial compounds. However, related structures are actively investigated. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated as potential antimicrobial candidates against multidrug-resistant bacterial and fungal pathogens. Similarly, various heterocyclic compounds derived from other aromatic amines and keto-esters, such as thiazole (B1198619) derivatives, have been synthesized and shown to possess antibacterial and antifungal properties.

There are no direct research findings detailing the use of this compound as an intermediate in the synthesis of specific anti-inflammatory and analgesic drugs. The development of such agents often involves heterocyclic scaffolds that could theoretically be derived from this precursor. For instance, 1,3,4-oxadiazole (B1194373) derivatives have been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to produce compounds with good anti-inflammatory and analgesic activity. Furthermore, derivatives of 4-aminoantipyrine (B1666024) are widely used as analgesics and anti-inflammatory agents, highlighting the pharmaceutical importance of the aminophenyl moiety.

This compound is structurally well-suited for the synthesis of 4-hydroxyquinoline (B1666331) derivatives through the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The mechanism proceeds through the formation of a Schiff base, which then undergoes a thermally induced electrocyclic ring closure to form the quinoline (B57606) ring system. Given that this compound contains both the required aniline and β-ketoester functionalities within one molecule, it can theoretically undergo intramolecular cyclization or be used in intermolecular reactions to form complex quinoline structures.

In the synthesis of the related pyrimidoquinoline core, which exhibits a wide range of biological activities including anticancer and antiviral properties, precursors with similar electronic and structural features are employed. For example, a new series of 2-substituted-pyrimido[5,4-c]quinolin-5(6H)-one derivatives was synthesized starting from ethyl 3-(2-nitrophenyl)-3-oxopropanoate , a positional isomer of the nitro-analog of the title compound. This suggests the potential utility of aminophenyl oxopropanoates as synthons for this class of fused heterocycles.

Investigations into Biological Activities and Underlying Mechanisms of Action

Direct studies on the biological activities of this compound are limited. Research has primarily focused on the pharmacological properties of the more complex molecules synthesized from it or its close derivatives.

As previously mentioned, the acetylated derivative of this compound is a precursor to potent and selective SIRT2 inhibitors. nih.gov Sirtuins are NAD⁺-dependent protein deacylases that play crucial roles in cellular metabolism and have been identified as therapeutic targets in cancer and neurodegenerative diseases. nih.gov

In broader studies of related structures, anilide derivatives have been evaluated as inhibitors of monoamine oxidase (MAO) A and B, enzymes critical to the metabolism of neurotransmitters. Specifically, derivatives of N,3-diphenylprop-2-enamide have been identified as suitable scaffolds for designing selective MAO-B inhibitors.

Furthermore, receptor binding studies on a series of 3-arylpiperidines, which can be conceptually derived from β-amino acids, demonstrated selective binding to the opiate "mu" receptor, consistent with their analgesic activities.

Table 2: Enzyme Inhibition by Related Compound Classes

| Compound Class | Target Enzyme/Receptor | Findings |

| Precursors from Ethyl 3-(4-acetamidophenyl)-3-oxopropanoate | Sirtuin 2 (SIRT2) | Leads to selective SIRT2 inhibitors with potential applications in B-cell lymphoma. nih.gov |

| Anilide Derivatives (e.g., N,3-diphenylprop-2-enamides) | Monoamine Oxidase B (MAO-B) | Identified as a scaffold for potent and selective MAO-B inhibitors. |

| N-substituted ethyl 3-arylnipecotates | Opiate "mu" Receptor | Analogs bind selectively to the "mu" receptor, consistent with their analgesic properties. |

Modulation of Key Biochemical and Cellular Pathways

The structural components of this compound, namely the aminophenyl group and the β-ketoester moiety, suggest its potential to interact with and modulate various biochemical and cellular pathways. The aminophenyl group is a common feature in many biologically active molecules, including some kinase inhibitors. The β-ketoester functionality can participate in various chemical reactions and interactions within a biological milieu.

Derivatives of similar aromatic ketones and aminophenyl compounds have been shown to influence pathways critical to cell survival and proliferation. For instance, certain α-aminophosphonate derivatives, which share the amino-functionalized aromatic ring, have been investigated for their ability to modulate pathways involved in cancer. nih.gov While direct evidence for this compound is limited, its constituent parts suggest it could be a valuable starting point for the synthesis of molecules designed to target specific cellular signaling cascades.

Elucidation of Antitumor and Antiproliferative Mechanisms (e.g., Apoptosis Induction)

The aminophenyl moiety is present in numerous compounds that exhibit antitumor and antiproliferative activity. For example, derivatives of 2-aminothiazole (B372263) containing an aminophenyl group have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. nih.gov The mechanisms underlying these effects often involve the modulation of key proteins in cell cycle regulation and apoptosis, such as Bcl-2 family proteins and caspases. mdpi.com

One of the key mechanisms of anticancer agents is the induction of apoptosis, or programmed cell death. This can be triggered through various cellular signals, leading to the activation of caspases and subsequent cell dismantling. mdpi.com For instance, some aminophosphonate derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov

Exploration of Neuroprotective and Anti-inflammatory Effects in Biological Systems

Ketone bodies, which share a ketone functional group with this compound, have been shown to exert broad neuroprotective effects. nih.gov The mechanisms underlying this neuroprotection are multifaceted and include enhancing mitochondrial function, reducing oxidative stress, and modulating inflammatory responses. nih.govmdpi.com Ketogenic diets, which lead to the production of ketone bodies, are being explored for their therapeutic potential in a range of neurodegenerative disorders. nih.govmetagenicsinstitute.com

The neuroprotective effects of ketone bodies are thought to arise from their ability to serve as an alternative energy source for the brain, improve mitochondrial efficiency, and increase the production of the inhibitory neurotransmitter GABA. researchgate.net Furthermore, ketone bodies may have anti-inflammatory effects by modulating signaling pathways involved in inflammation. nih.gov

Given the presence of the ketone group, it is plausible that derivatives of this compound could be investigated for potential neuroprotective and anti-inflammatory activities. Research in this area would involve evaluating the ability of such compounds to protect neurons from various insults and to modulate inflammatory processes in relevant cellular and animal models.

Development of Prodrug Strategies and Bioavailability Enhancement Approaches

The oral bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is a critical factor in its therapeutic efficacy. Poor bioavailability can be due to factors such as low aqueous solubility, poor permeability across the gastrointestinal mucosa, and first-pass metabolism. catalent.com

Several strategies can be employed to enhance the bioavailability of a compound. These include solid-state optimization, the use of lipid-based delivery systems like liposomes, and the co-administration of bioavailability enhancers. tandfonline.comnih.gov For compounds with functional groups like amines, a common approach is the development of prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. This can improve absorption, distribution, metabolism, and excretion (ADME) properties. The amino group of this compound could be a suitable handle for creating prodrugs, for instance, by forming an amide linkage that is later cleaved by enzymes in the body.

Structure-Activity Relationship (SAR) Studies and Lead Optimization for Therapeutic Efficacy

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule and assessing the impact on its efficacy and selectivity, researchers can identify key structural features required for activity and optimize lead compounds to improve their therapeutic properties.

For this compound, SAR studies could involve modifying the substituents on the phenyl ring, altering the ester group, and derivatizing the amino group. For example, studies on related aromatic ketones have shown that the type and position of substituents on the aromatic ring can be critically important for activity. acs.orgmdpi.com Similarly, research on 2-aminothiazole derivatives has demonstrated that modifications to the aminophenyl moiety can significantly impact antitumor activity. nih.gov

Lead optimization is the process of refining the chemical structure of a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. This iterative process of design, synthesis, and testing is essential for developing a successful drug candidate. nih.gov

Table 2: Potential Modifications for SAR Studies of this compound

| Molecular Region | Potential Modifications | Rationale |

|---|---|---|

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To explore the influence of electronic and steric effects on binding and activity. |

| Amino Group | Acylation, alkylation, or conversion to other functional groups. | To investigate the role of the amino group in target interaction and to develop prodrugs. |

| Ester Group | Variation of the alcohol moiety (e.g., methyl, propyl, benzyl). | To modulate solubility, stability, and pharmacokinetic properties. |

| Keto Group | Reduction to a hydroxyl group or formation of derivatives. | To assess the importance of the ketone for biological activity. |

Applications in Materials Science

Incorporation into Polymer Formulations for Enhanced Material Properties

The bifunctional nature of Ethyl 3-(4-aminophenyl)-3-oxopropanoate, possessing both an amine and an ester group, makes it a prime candidate for the synthesis of polyamides. Polyamides are a class of polymers known for their high strength, and thermal stability. researchgate.net The general synthesis of polyamides often involves the condensation reaction between a diamine and a diacid or its derivative. researchgate.net

In this context, the amino group of this compound can react with dicarboxylic acids or their activated derivatives to form amide linkages, a fundamental process in polyamide synthesis. caltech.edu While direct studies detailing the use of this specific compound in large-scale industrial polymer production are not extensively documented in publicly available literature, its structural motifs are analogous to monomers used in the synthesis of high-performance polyamides. The incorporation of such aromatic keto-ester functionalities into a polymer backbone can be hypothesized to influence properties such as solubility, thermal behavior, and mechanical strength. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Reactant A | Reactant B | Polymer Type | Potential Property Enhancement |

|---|---|---|---|

| This compound | Dicarboxylic Acid | Polyamide | Thermal Stability, Mechanical Strength |

Potential as Components in Organic Semiconductors and Nonlinear Optical Materials

Organic molecules with delocalized π-electron systems are the cornerstone of organic semiconductors and nonlinear optical (NLO) materials. nih.gov These materials are integral to the development of next-generation electronic and photonic devices. jhuapl.edu The structure of this compound, containing a benzene (B151609) ring, suggests potential for its use as a building block in these advanced materials. bldpharm.com

Table 2: Comparison of Molecular Features for Optoelectronic Applications

| Feature | Relevance to Organic Semiconductors | Relevance to NLO Materials | Present in this compound |

|---|---|---|---|

| Aromatic Ring | Facilitates π-electron delocalization | Provides a conjugated system | Yes |

| Donor Group (Amine) | Influences charge transport | Creates charge asymmetry | Yes |

| Acceptor Group (Keto) | Influences charge transport | Creates charge asymmetry | Yes |

Role in the Development of Specialty Chemicals and Advanced Functional Materials

Specialty chemicals are valued for their performance or function, and this compound serves as a key intermediate in the synthesis of such molecules. bldpharm.com Its reactivity allows for a variety of chemical transformations, leading to the creation of more complex, high-value compounds. For instance, the amine group can be readily diazotized and substituted, while the keto-ester moiety can participate in a wide range of condensation and cyclization reactions.

This versatility makes it a valuable precursor for creating advanced functional materials, which are materials designed to possess specific, controllable functions. bldpharm.com The ability to chemically modify this compound at multiple sites enables the fine-tuning of molecular properties, a crucial aspect in the design of materials for targeted applications.

Exploration in Optoelectronic and Magnetic Materials

The potential utility of this compound extends to the fields of optoelectronic and magnetic materials. bldpharm.com In optoelectronics, which involves the interaction of light with electronic materials, the compound's aromatic structure and functional groups could be exploited in the design of new organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) materials, although specific research in this area is yet to be widely published. bldpharm.comoejournal.org

The exploration of this compound in magnetic materials is likely linked to its potential to act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. bldpharm.com The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, and by choosing appropriate metals, it may be possible to engineer materials with interesting magnetic properties.

Catalytic Applications and Methodological Innovations

Utilization in Asymmetric Transfer Hydrogenation (ATH) of Ketoesters

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones and related compounds. While direct and extensive research specifically detailing the ATH of Ethyl 3-(4-aminophenyl)-3-oxopropanoate is not widely published, the broader class of β-keto esters, to which it belongs, has been a major focus of such investigations. These reactions are crucial for the synthesis of chiral β-hydroxy esters, which are important building blocks for many pharmaceuticals and biologically active molecules.

The typical ATH of a β-keto ester involves a metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid. Ruthenium(II) complexes are among the most successful catalysts for this transformation. The general scheme involves the transfer of a hydride from the hydrogen donor to the keto group of the substrate, guided by the chiral environment of the catalyst, to produce one enantiomer of the corresponding alcohol in excess.

For β-aryl α-keto esters, a dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) process has been developed. This method can generate three contiguous stereocenters with high diastereoselectivity through a reduction and subsequent lactonization sequence. While this has been demonstrated for β-aryl α-keto esters, similar principles can be envisioned for β-keto esters like this compound.

The following table illustrates typical catalyst systems and conditions used for the asymmetric hydrogenation of β-keto esters, which are applicable to substrates like this compound.

| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Typical Substrate Class | Product | Ref |

| [RuCl₂(p-cymene)]₂ | Chiral N-tosylated diamine | HCOOH/NEt₃ | β-Keto esters | Chiral β-hydroxy esters | |

| Ru(BINAP)Cl₂ | (S)- or (R)-BINAP | H₂ | β-Keto esters | Chiral β-hydroxy esters | |

| Rhodium complexes | Chiral diphosphine ligands | H₂ | β-Keto esters | Chiral β-hydroxy esters |

Development and Optimization of Catalytic Systems in Organic Synthesis

The development of efficient catalytic systems is paramount for the synthesis and transformation of molecules like this compound. Research in this area focuses on improving catalyst activity, selectivity, and stability, as well as simplifying reaction procedures.

For the synthesis of β-keto esters, various catalytic methods have been explored. One of the key reactions for their preparation is the Claisen condensation, which can be catalyzed by a strong base. However, for more controlled and selective syntheses, other catalytic approaches are often preferred.

In the context of transforming β-keto esters, catalyst development has been extensive. For instance, ruthenium-based catalysts are highly effective for asymmetric hydrogenation. The optimization of these systems often involves modifying the chiral ligands to enhance enantioselectivity. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have been instrumental in achieving high levels of stereocontrol in the reduction of β-keto esters.

The optimization process for a catalytic reaction involving a substrate like this compound would typically involve screening various catalysts, ligands, solvents, and reaction conditions (temperature, pressure, reaction time) to maximize the yield and enantiomeric excess of the desired product.

The following table provides examples of catalyst systems that have been developed and optimized for reactions involving β-keto esters.

| Reaction Type | Catalyst System | Key Optimization Parameters | Outcome |

| Asymmetric Hydrogenation | Ru-BINAP | Ligand structure, solvent, temperature | High enantioselectivity (>98% ee) |

| Transfer Hydrogenation | Ru-diamine complexes | Hydrogen donor, base, ligand chirality | Efficient reduction under mild conditions |

| C-H Functionalization | Rhodium complexes with chiral ligands | Ligand design, directing groups | Enantioselective C-H activation |

Mechanistic Elucidation of Catalytic Processes Involving the Compound

Understanding the mechanism of a catalytic reaction is crucial for its optimization and for the development of new, more efficient catalysts. For the asymmetric hydrogenation of β-keto esters, mechanistic studies have provided significant insights into how stereocontrol is achieved.

The generally accepted mechanism for the Ru-BINAP catalyzed hydrogenation of β-keto esters involves the coordination of the substrate to the ruthenium center in a bidentate fashion, through the ketone oxygen and the ester carbonyl oxygen. This coordination creates a rigid, chiral environment around the prochiral ketone. Hydrogen is then delivered from the metal to the carbonyl carbon, with the stereochemical outcome being determined by the chirality of the BINAP ligand.

For transfer hydrogenation reactions, the mechanism involves the formation of a metal-hydride species from the hydrogen donor. The substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl group. The enantioselectivity is again controlled by the chiral ligand that directs the approach of the substrate to the metal-hydride bond.

Computational studies, alongside experimental work, have been instrumental in elucidating the transition states and intermediates involved in these catalytic cycles. These studies help to explain the observed selectivities and provide a rational basis for the design of new catalysts. While specific mechanistic studies on this compound are not prominent in the literature, the well-established mechanisms for the catalytic reactions of β-keto esters provide a solid framework for understanding its reactivity.

Integration of Green Chemistry Principles in Synthetic and Catalytic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The catalytic applications involving this compound and related β-keto esters are increasingly being developed with these principles in mind.

Key aspects of green chemistry in this context include:

Atom Economy: Catalytic hydrogenations and transfer hydrogenations are inherently atom-economical reactions, as they involve the addition of hydrogen or a hydride with minimal byproduct formation.

Use of Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste.

Benign Solvents: Efforts are being made to replace traditional organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids. For example, the asymmetric hydrogenation of β-keto esters has been successfully carried out in ionic liquids, which can facilitate catalyst recycling.

Waste Reduction: The development of highly selective catalysts that produce the desired product with high yield and enantioselectivity minimizes the formation of byproducts and simplifies purification, thereby reducing waste.

The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is another important green chemistry approach. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing costs and environmental impact. For instance, silica-supported boric acid has been used as a recyclable, environmentally friendly catalyst for the transesterification of β-keto esters under solvent-free conditions.

The following table summarizes the application of green chemistry principles to catalytic reactions of β-keto esters.

| Green Chemistry Principle | Application in β-Keto Ester Catalysis | Benefit |

| Catalysis | Use of Ru, Rh, and other transition metal catalysts | High efficiency, low waste |

| Atom Economy | Asymmetric (transfer) hydrogenation | High conversion with minimal byproducts |

| Benign Solvents | Use of ionic liquids, water, or solvent-free conditions | Reduced environmental impact, potential for catalyst recycling |

| Catalyst Recycling | Heterogeneous catalysts, catalyst immobilization | Reduced cost and waste |

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of Ethyl 3-(4-aminophenyl)-3-oxopropanoate and its derivatives. Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalyst-free or biocatalytic methods, is a critical area for development. Research into solid-state reactions or aqueous-based synthesis could significantly reduce the environmental impact of production.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher yields. The development of a continuous flow process for the synthesis of this compound could enable large-scale production with greater efficiency and consistency.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes to mediate chemical transformations, presents a highly specific and sustainable alternative to conventional chemical synthesis. The exploration of enzymes for the key reaction steps in the synthesis of this compound could lead to milder reaction conditions and improved enantioselectivity for chiral derivatives.

In-Depth Mechanistic Understanding of Biological Activities and Target Validation

While preliminary studies may suggest potential biological activities for derivatives of this compound, a thorough understanding of their mechanisms of action is crucial for their development as therapeutic agents. Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets (e.g., enzymes, receptors) with which the compound and its analogs interact.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound to synthesize a library of derivatives. These derivatives would then be screened for biological activity to establish clear relationships between their chemical structure and their potency and selectivity.

In Vitro and In Vivo Mechanistic Studies: Employing a range of cell-based assays and animal models to elucidate the downstream signaling pathways and physiological effects modulated by the compound. This will provide a comprehensive picture of its biological activity and potential therapeutic efficacy.

Identification of New Therapeutic Applications and Disease Intervention Strategies

The structural motif of an aminophenyl ketoester is present in various biologically active molecules, suggesting that this compound could serve as a valuable starting point for the discovery of new therapeutic agents. Potential areas for investigation include:

Antimicrobial Drug Discovery: Given that β-keto esters have been explored for their antibacterial properties, derivatives of this compound could be designed and screened for activity against a broad spectrum of pathogenic bacteria and fungi.

Anticancer Agent Development: The aminophenyl moiety is a common feature in many anticancer drugs. Investigating the cytotoxic effects of novel derivatives against various cancer cell lines could uncover new leads for cancer therapy.

Neuroprotective Agents: The antioxidant and anti-inflammatory properties of related phenolic and aminic compounds suggest that derivatives of this compound could be explored for their potential to protect against neurodegenerative diseases.

| Therapeutic Area | Potential Application of Derivatives | Research Focus |

| Infectious Diseases | Novel antibacterial and antifungal agents | Screening against multidrug-resistant strains and elucidation of the mechanism of action. |

| Oncology | Development of new anticancer drugs | Evaluation of cytotoxicity, induction of apoptosis, and inhibition of cancer cell proliferation. |

| Neurology | Neuroprotective agents for diseases like Alzheimer's and Parkinson's | Assessment of antioxidant capacity, anti-inflammatory effects, and protection against neuronal cell death. |

Advanced Material Development and Functionalization through Molecular Engineering

The reactive functional groups of this compound make it an attractive building block for the synthesis of novel polymers and functional materials. Future research in this area could involve:

Polymer Synthesis: The amino and ester functionalities can be utilized in polymerization reactions to create novel polyesters, polyamides, and other polymers with unique thermal, mechanical, and optical properties.

Surface Functionalization: The compound can be used to modify the surfaces of various materials to impart new functionalities, such as biocompatibility, hydrophilicity, or specific binding capabilities for sensors and biomedical devices.

Development of Organic-Inorganic Hybrid Materials: Incorporation of this compound into hybrid materials could lead to the development of advanced composites with tailored properties for applications in electronics, catalysis, and photonics.

Synergistic Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational modeling with experimental research can significantly accelerate the discovery and development of new applications for this compound. This synergistic approach can be applied to:

Virtual Screening and Drug Design: Using computational docking and molecular dynamics simulations to predict the binding of virtual libraries of derivatives to biological targets, thereby prioritizing the synthesis of the most promising candidates.

Prediction of Material Properties: Employing quantum chemical calculations and molecular modeling to predict the properties of polymers and materials derived from this compound, guiding the design of materials with desired characteristics.

Mechanistic Elucidation: Using computational methods to model reaction pathways and biological interactions at the molecular level, providing insights that can guide experimental design and interpretation.

| Research Area | Computational Approach | Experimental Validation |

| Drug Discovery | Molecular Docking, QSAR | In vitro and in vivo biological assays |

| Materials Science | Molecular Dynamics, DFT Calculations | Synthesis and characterization of new materials |

| Reaction Optimization | Transition State Theory Calculations | Kinetic studies and reaction optimization |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-(4-aminophenyl)-3-oxopropanoate and its derivatives?

The compound is typically synthesized via condensation reactions. For example, derivatives like ethyl 3-(3-fluorophenyl)-3-oxopropanoate are prepared by reacting dilithiomonoethylmalonate with acyl chlorides (e.g., 3-fluorobenzoyl chloride) at low temperatures (e.g., −78°C), followed by purification . Another method involves refluxing ethyl 3-oxopropanoate derivatives with ammonium formate and molecular sieves in ethanol under nitrogen to form intermediates like ethyl (Z)-3-amino-3-(4-methoxyphenyl) acrylate .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Chromatography : Flash chromatography (e.g., petroleum ether:ethyl acetate gradients) for purification .

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and molecular structure. For example, fluorinated derivatives exhibit distinct shifts in ¹⁹F NMR .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are common applications of this compound in chemical synthesis?

It serves as a precursor for heterocyclic compounds. For instance, condensation with guanidine in ethanol yields pyrimidinones, which are intermediates in pharmaceutical agents (e.g., ABmFPP) . It is also used in Strecker syntheses to produce amino acids like aspartic acid derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in condensation reactions?

Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the keto group, facilitating nucleophilic attacks. For example, ethyl 3-(3-chlorophenyl)-3-oxopropanoate reacts efficiently with amines under mild conditions due to the chloro group's electron-withdrawing effect . Conversely, electron-donating groups (e.g., methoxy) require harsher conditions, such as prolonged reflux (e.g., 144 hours) with catalysts like CaSO₄ .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Q. How can spectroscopic data resolve contradictions in structural assignments?

Discrepancies in NMR or mass spectra often arise from tautomerism or regioisomerism. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits distinct InChIKey (YMUNUVJSNWUWDA-UHFFFAOYSA-N) and SMILES patterns, which can differentiate it from ortho/meta/para isomers . X-ray crystallography or computational modeling (DFT) may further clarify ambiguous cases .

Q. What are the challenges in scaling up syntheses of fluorinated derivatives?

- Safety : Fluorinated intermediates may release HF under acidic conditions, requiring corrosion-resistant reactors .

- Purification : Fluorinated compounds often have low polarity, necessitating specialized chromatography (e.g., reverse-phase HPLC) .

Methodological Considerations

Q. How to troubleshoot low yields in guanidine condensation reactions?

- Examine stoichiometry : Excess guanidine (≥5 eq) drives the reaction to completion .

- Solvent choice : Ethanol or THF improves solubility of polar intermediates .

- Side reactions : Protect the amine group in precursors to avoid unintended cyclization .

Q. What analytical methods are critical for assessing substituent effects on bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |